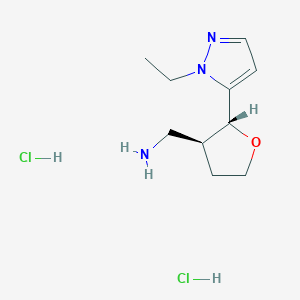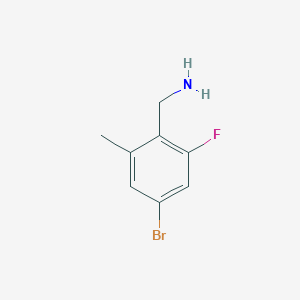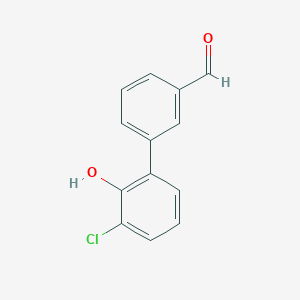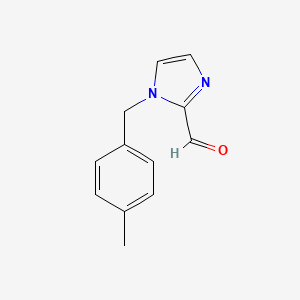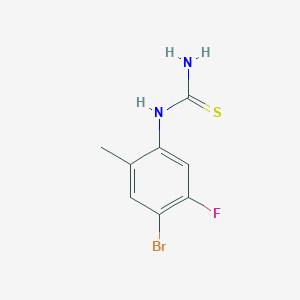
4-Bromo-5-fluoro-2-methylphenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea can be synthesized through the reaction of 4-bromo-5-fluoro-2-methylaniline with thiocyanate in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: Industrial production of thiourea derivatives often involves the reaction of primary amines with carbon disulfide in the presence of a base. This method is efficient and allows for the production of various substituted thioureas .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where it can disrupt essential cellular processes .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-thiourea: Similar in structure but lacks the bromine and fluorine substituents.
1-(4-Chloro-5-fluoro-2-methylphenyl)thiourea: Similar but with a chlorine atom instead of bromine.
1-(4-Bromo-2-methylphenyl)thiourea: Similar but lacks the fluorine substituent.
Uniqueness: 1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1263377-83-8 |
|---|---|
Formule moléculaire |
C8H8BrFN2S |
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
(4-bromo-5-fluoro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H8BrFN2S/c1-4-2-5(9)6(10)3-7(4)12-8(11)13/h2-3H,1H3,(H3,11,12,13) |
Clé InChI |
FDKNOWNUSBPGNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=S)N)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



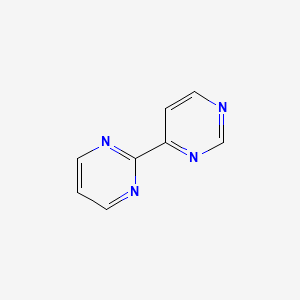
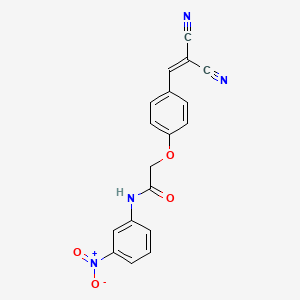
![5-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12986990.png)
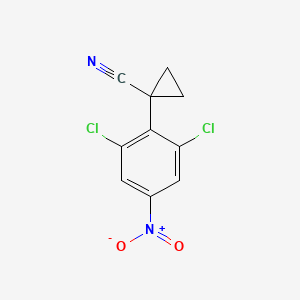
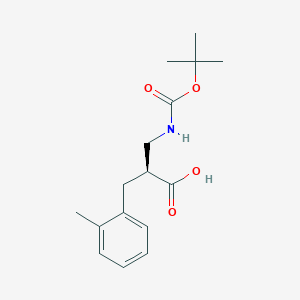
![tert-Butyl 1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12987006.png)
![Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate](/img/structure/B12987007.png)
![tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12987015.png)
